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Abstract
16-Methyloctadecanoic acid, also known as anteisononadecanoic acid, is a branched-chain

saturated fatty acid belonging to the class of long-chain fatty acids.[1] It has been identified as

a constituent of the lipids in various organisms, notably in bacteria and marine sponges. This

technical guide provides a comprehensive overview of the discovery, isolation, and

characterization of 16-methyloctadecanoic acid. It includes detailed experimental protocols for

its extraction and analysis, a summary of its known biological functions, and a discussion of its

potential therapeutic applications.

Introduction and Discovery
The discovery of 16-methyloctadecanoic acid is intertwined with the broader exploration of

branched-chain fatty acids in the lipids of microorganisms and marine invertebrates. While a

singular "discovery" paper for this specific fatty acid is not readily apparent in the historical

literature, its identification emerged from systematic studies of the fatty acid composition of

various natural sources.

Branched-chain fatty acids of the iso and anteiso series are significant components of

membrane lipids in many bacteria and serve as important chemotaxonomic markers.[2][3][4]

The occurrence of these fatty acids as major cellular components is a key criterion in the

identification and classification of bacteria.[2][4] Early investigations into the fatty acid profiles
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of bacteria and marine organisms, such as sponges, led to the characterization of a variety of

branched-chain fatty acids, including 16-methyloctadecanoic acid. For instance, it has been

reported in marine sponges like Xestospongia muta and Suberites massa.[5]

Table 1: Chemical and Physical Properties of 16-Methyloctadecanoic Acid

Property Value Source

Molecular Formula C₁₉H₃₈O₂ [5]

Molecular Weight 298.5 g/mol [5]

IUPAC Name 16-methyloctadecanoic acid [5]

Synonyms
Anteisononadecanoic acid, 16-

methylstearic acid
[5]

CAS Number 17001-28-4 [5]

Appearance Solid -

Classification

Long-chain fatty acid, Methyl-

branched fatty acid, Branched-

chain saturated fatty acid

[1][5]

Experimental Protocols
The isolation and identification of 16-methyloctadecanoic acid from natural sources involve a

multi-step process encompassing lipid extraction, fractionation, and chromatographic and

spectroscopic analysis. The following protocols are generalized from methods used for the

analysis of fatty acids from bacterial and marine sponge samples.

General Workflow for Isolation and Identification

Lipid Extraction Saponification & Methylation Purification Analysis

Bacterial Cell Pellet or
Sponge Tissue Homogenate

Solvent Extraction
(e.g., Bligh & Dyer method)

Saponification
(e.g., with methanolic KOH)

Methylation to FAMEs
(e.g., with BF₃-methanol or HCl-methanol)

Chromatographic Purification
(e.g., TLC or Column Chromatography) GC-MS Analysis
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Caption: General experimental workflow for the isolation and identification of 16-

methyloctadecanoic acid.

Detailed Methodologies
2.2.1. Lipid Extraction from Bacterial Cells[6][7]

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet.

Lipid Extraction (Modified Bligh & Dyer Method):

To the cell pellet, add a one-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

Vortex thoroughly and allow the extraction to proceed for at least 1 hour at room

temperature.

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8

(chloroform:methanol:water).

Centrifuge to separate the phases. The lower chloroform phase contains the total lipids.

Carefully collect the lower chloroform phase.

2.2.2. Lipid Extraction from Marine Sponges[1]

Sample Preparation: Freeze-dry the sponge tissue and then grind it into a fine powder.

Extraction:

Extract the powdered sponge tissue with a mixture of chloroform:methanol (2:1, v/v) at

room temperature with stirring.

Filter the extract and repeat the extraction process on the residue.

Combine the filtrates and wash with a 0.9% NaCl solution to remove water-soluble

impurities.
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Collect the lower chloroform layer containing the total lipids.

2.2.3. Saponification and Methylation to Fatty Acid Methyl Esters (FAMEs)[8]

Saponification:

Evaporate the solvent from the lipid extract under a stream of nitrogen.

Add a solution of 0.5 M KOH in methanol to the dried lipid extract.

Heat the mixture at 100°C for 10-15 minutes to saponify the lipids into their potassium

salts.

Methylation:

After cooling, add 14% boron trifluoride (BF₃) in methanol.

Heat the mixture at 100°C for 5 minutes.

Add hexane and water to the mixture and vortex.

The upper hexane layer, containing the FAMEs, is collected for analysis.

2.2.4. Purification of FAMEs

For complex mixtures, purification of the FAMEs may be necessary prior to GC-MS analysis.

Thin-Layer Chromatography (TLC): FAMEs can be separated on silica gel TLC plates using

a solvent system such as hexane:diethyl ether (9:1, v/v). The bands corresponding to

saturated fatty acid methyl esters can be scraped and eluted.

Column Chromatography: A silica gel column can be used with a gradient of hexane and

diethyl ether to separate different classes of FAMEs.

2.2.5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[8][9]

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
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Column: A non-polar capillary column (e.g., HP-5ms) is typically employed for FAME

analysis.

Carrier Gas: Helium is commonly used as the carrier gas.

Temperature Program: A temperature gradient is used to separate the FAMEs. An example

program is:

Initial temperature: 60°C, hold for 5 minutes.

Ramp: Increase to 300°C at a rate of 15°C/min.

Hold: Maintain 300°C for 10 minutes.

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode,

scanning a mass range of m/z 50-550.

Identification: The mass spectrum of the peak corresponding to 16-methyloctadecanoic acid

methyl ester is compared with a reference library (e.g., NIST) for identification. The retention

time is also compared with that of a standard, if available.

Table 2: Representative GC-MS Data for Fatty Acid Methyl Esters

Fatty Acid Methyl Ester Retention Time (min) Key Mass Fragments (m/z)

Methyl palmitate (16:0) ~14.5 74, 87, 143, 270

Methyl stearate (18:0) ~16.2 74, 87, 143, 298

Methyl 16-

methyloctadecanoate
Varies 74, 87, 269, 297, 312

Note: Retention times are approximate and depend on the specific GC conditions. Mass

fragments are characteristic ions used for identification.

Biosynthesis and Biological Function
Biosynthesis of Anteiso-Fatty Acids
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Anteiso-fatty acids, including 16-methyloctadecanoic acid, are synthesized in bacteria via a

pathway that utilizes branched-chain amino acids as primers.[1][2] The biosynthesis of anteiso-

fatty acids starts with the amino acid L-isoleucine.
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Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.
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Role in Bacterial Membranes
The primary function of anteiso-fatty acids in bacteria is to regulate the fluidity of the cell

membrane. The methyl branch near the end of the acyl chain disrupts the tight packing of the

fatty acid chains in the membrane, thereby lowering the melting point of the lipids. This is

particularly important for bacteria that live in cold environments, as it allows them to maintain

membrane fluidity and function at low temperatures. In contrast to other Gram-positive bacteria

that typically have about 40% straight-chain fatty acids, Listeria monocytogenes, for example,

has a membrane composed of over 90% branched-chain fatty acids.[10]

Potential Therapeutic Applications
While research specifically on 16-methyloctadecanoic acid is limited, studies on related

branched-chain and other fatty acids suggest potential therapeutic applications.

Anticancer Activity: The methyl ester of a closely related compound, 16-methylheptadecanoic

acid, has been reported to have activity against skin cancer proteins.[11] Other studies have

shown that certain medium-chain fatty acids can induce apoptosis in cancer cells by down-

regulating cell cycle regulatory genes and up-regulating genes involved in apoptosis.[5]

However, the specific mechanisms and signaling pathways for 16-methyloctadecanoic acid

have not been elucidated.

Antimicrobial Activity: Fatty acids are known to possess antimicrobial properties, often by

disrupting the bacterial cell membrane.[12] While specific data for 16-methyloctadecanoic acid

is scarce, its presence in organisms like marine sponges, which are known for their production

of bioactive secondary metabolites, suggests it may play a role in chemical defense.

Conclusion
16-Methyloctadecanoic acid is a naturally occurring branched-chain fatty acid with a significant

role in the biology of bacteria and certain marine invertebrates. Its isolation and

characterization are achievable through standard lipid analysis techniques, with GC-MS being

a powerful tool for its identification. While its primary known function is in the maintenance of

membrane fluidity, the potential for other biological activities, such as anticancer and

antimicrobial effects, warrants further investigation. This guide provides a foundational resource

for researchers interested in exploring the chemistry and biology of this and other related

branched-chain fatty acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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